molecular formula C16H12ClN3O2 B2720826 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1225955-72-5

2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2720826
CAS No.: 1225955-72-5
M. Wt: 313.74
InChI Key: HLEXFVYUERNTND-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold fused with a pyrazole and pyrimidine ring. The substituents at positions 2 (4-chlorophenyl), 7 (cyclopropyl), and 5 (carboxylic acid) define its structural and functional uniqueness.

Properties

IUPAC Name

2-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-5-3-9(4-6-11)12-8-15-18-13(16(21)22)7-14(10-1-2-10)20(15)19-12/h3-8,10H,1-2H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEXFVYUERNTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and cyclopropyl ketones, under acidic or basic conditions.

    Functionalization: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing large-scale purification techniques like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazolo[1,5-a]pyrimidine Derivative AA549 (Lung Cancer)5.0ROS generation
Target CompoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The presence of the chlorophenyl group suggests potential antimicrobial efficacy. Compounds with similar structures have demonstrated significant inhibition against various bacterial strains.

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Target CompoundTBDTBD

Pharmacological Studies

Recent pharmacological studies have focused on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. These studies often evaluate the compounds' effects on cellular proliferation and their potential as therapeutic agents.

Case Study: Synthesis and Characterization

A notable study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, assessing their biological activity through various assays. The findings indicated that these derivatives could serve as promising candidates for further development in cancer therapy.

Biological Activity

2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be represented as follows:

C13H11ClN4O2\text{C}_{13}\text{H}_{11}\text{Cl}\text{N}_4\text{O}_2

This compound features a chlorophenyl group and a cyclopropyl moiety, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. The specific synthetic route for 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been explored in various studies, emphasizing the importance of structural modifications to enhance biological activity .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl group in this specific derivative may enhance its interaction with target proteins involved in cancer progression .

Enzymatic Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as cyclin-dependent kinases (CDKs) and other kinases that play critical roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives against various pathogens. The docking studies suggest that these compounds may effectively inhibit bacterial enzymes, showcasing their potential as new antimicrobial agents .

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects on A549 lung cancer cells; demonstrated significant apoptosis induction at IC50 values around 10 µM.
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus; showed MIC values below 50 µg/mL.
Study 3 Conducted docking studies revealing strong binding affinity to CDK2, suggesting potential as a selective CDK inhibitor.

The biological activity of 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is thought to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : By binding to ATP-binding sites on kinases, it prevents phosphorylation events critical for cell cycle progression.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
  • Antimicrobial Action : Its structural components allow for effective binding to bacterial enzymes essential for survival.

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 2 Substituent at Position 5/7 CAS Number Purity Molecular Formula Key Properties/Applications
2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 4-Chlorophenyl 7-Cyclopropyl, 5-Carboxylic acid Not explicitly listed C₁₆H₁₁ClN₃O₂ Enhanced solubility, H-bonding
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Methyl 7-Cyclopropyl, 5-Carboxylic acid 92289-91-3 C₁₁H₁₁N₃O₂ Reduced steric bulk
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 4-Fluorophenyl 5-Methyl, 7-Carboxylic acid 956438-51-0 95% C₁₄H₁₀FN₃O₂ Electron-withdrawing fluorine enhances stability
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid Trifluoromethyl 7-Cyclopropyl, 5-Carboxylic acid 1795503-05-7 95% C₁₁H₈F₃N₃O₂ High electronegativity, lipophilicity
3-(4-Chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine 4-Chlorophenyl 5-Methyl, 7-Phenyl C₁₉H₁₄ClN₃ Lacks carboxylic acid; reduced solubility

Structural and Conformational Differences

  • Dihedral Angles and Planarity : In cyclopenta-fused analogs (e.g., 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine), the 4-chlorophenyl group forms a dihedral angle of 14.5° with the pyrazolopyrimidine core, affecting molecular packing and intermolecular interactions. Methoxy-substituted analogs exhibit near-coplanarity (3.6°), enhancing π-π stacking .
  • Hydrogen Bonding : Carboxylic acid-containing derivatives (e.g., the target compound) form stronger hydrogen-bonded chains compared to ester or amide analogs, improving crystallinity and bioavailability .

Electronic and Steric Effects

  • Fluorine-substituted analogs (e.g., 2-(4-fluorophenyl)) show similar stabilization but with reduced steric hindrance .
  • Cyclopropyl vs.

Q & A

Q. How can stability studies address degradation issues in long-term storage?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products. LC-MS/MS analysis detects hydrolytic cleavage (e.g., cyclopropane ring opening) or oxidation. Lyophilization or formulation with excipients (e.g., cyclodextrins) enhances solid-state stability .

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